(3-Chlorophenyl) methyl carbonate

Description

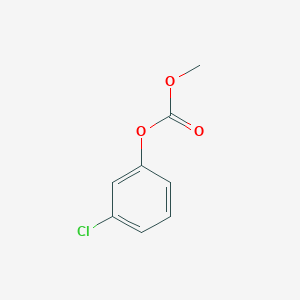

(3-Chlorophenyl) methyl carbonate is an organic compound hypothesized to consist of a methyl carbonate group (-O-CO-OCH₃) attached to a 3-chlorophenyl ring. For instance, methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1, ) shares a carbamate backbone but differs in substituents, highlighting how functional groups influence stability and reactivity .

Properties

CAS No. |

1847-96-7 |

|---|---|

Molecular Formula |

C8H7ClO3 |

Molecular Weight |

186.59 g/mol |

IUPAC Name |

(3-chlorophenyl) methyl carbonate |

InChI |

InChI=1S/C8H7ClO3/c1-11-8(10)12-7-4-2-3-6(9)5-7/h2-5H,1H3 |

InChI Key |

YLCITVITFATKDX-UHFFFAOYSA-N |

SMILES |

COC(=O)OC1=CC(=CC=C1)Cl |

Canonical SMILES |

COC(=O)OC1=CC(=CC=C1)Cl |

Synonyms |

Carbonic acid m-chlorophenyl=methyl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The 3-chlorophenyl moiety is prevalent in pharmaceuticals and agrochemicals due to its electronic and steric effects. Below is a comparison of compounds with this group:

Key Observations :

- Synthetic Yields : Triazole-thiones (75–82%) and urea-linked esters (31–44%) demonstrate moderate-to-high yields, suggesting efficient synthetic routes for 3-chlorophenyl derivatives .

- Biological Activity: Piperazinone derivatives () show cytotoxicity against cancer cell lines (e.g., HT-29, A549), implying that 3-chlorophenyl groups enhance bioactivity via hydrophobic interactions .

- Stability : Carbamates () and esters () exhibit distinct stability profiles. Methyl carbonates, being esters of carbonic acid, may hydrolyze faster than carbamates under acidic/basic conditions due to the labile carbonate group .

Spectroscopic and Computational Analysis

- Mass Spectrometry : Urea-linked methyl esters (e.g., compound 4b, [M+H]+: 438.1) and triazole-thiones were validated via ESI-MS, highlighting the utility of mass spectrometry in characterizing 3-chlorophenyl derivatives .

- Molecular Modeling : utilized Chem3D Pro 12.0.2 to predict atomic charges and fragmentation patterns, a method applicable to hypothesize the behavior of (3-chlorophenyl) methyl carbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.